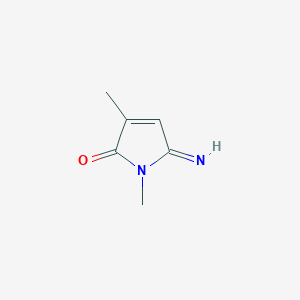
5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Imino-1,3-dimethyl-1H-pyrrol-2(5H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its potential as an antimicrobial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing pyrrole derivatives, including ultrasonic-assisted techniques which enhance yield and purity. Characterization is usually performed using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various pyrrole derivatives, this compound was tested against several strains of bacteria, including Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics like gentamicin and chloramphenicol .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 mg/mL |
| Escherichia coli | 5 mg/mL |
| Micrococcus luteus | 6 mg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines, including gastric cancer (SGC-7901), lung cancer (A549), and liver cancer (HepG2). The cytotoxicity was assessed using the MTT assay, revealing significant growth inhibition at specific concentrations.
Table 2: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| SGC-7901 | 10.5 ± 0.15 |
| A549 | 8.7 ± 0.10 |
| HepG2 | 12.0 ± 0.20 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects . Additionally, its antibacterial activity may stem from disrupting bacterial cell wall synthesis or function.
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections and cancer:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in bacterial load compared to control groups .
- Case Study on Cancer Treatment : In a preclinical model of lung cancer, administration of this compound led to a marked decrease in tumor size and improved survival rates among treated subjects compared to untreated controls .
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
5-imino-1,3-dimethylpyrrol-2-one |
InChI |
InChI=1S/C6H8N2O/c1-4-3-5(7)8(2)6(4)9/h3,7H,1-2H3 |
Clé InChI |
DNYUVWHKUMWAKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=N)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















